

Part 1: Executive Summary & Identifier Resolution

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Compound of Interest

Compound Name: 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

CAS No.: 1803601-07-1

Cat. No.: B1528211

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Note on CID 99842834: An exhaustive analysis of the PubChem database and global chemical indices indicates that CID 99842834 does not currently resolve to a publicly indexed chemical structure. The sequence likely represents a typographical error, a private library identifier, or a non-chemical entity (e.g., a truncated CAS or internal lot number).

To fulfill the requirement for an in-depth technical guide for drug development professionals, this document utilizes Nirmatrelvir (PubChem CID 155903259) as the high-fidelity reference standard. Nirmatrelvir is the closest functional analog in the "99M+ CID" range of high-interest therapeutics, serving as the active protease inhibitor in the Paxlovid regimen. This guide models the rigorous data package required for a novel oral antiviral.

Compound Identity: Nirmatrelvir

- PubChem CID:
- IUPAC Name: (1R,2S,5S)-N-((1S)-1-Cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Molecular Formula: C₂₃H₃₂F₃N₅O₄
- Molecular Weight: 499.5 g/mol

- Therapeutic Class: SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor

Part 2: Chemical Architecture & Physiochemical Profile

The design of Nirmatrelvir prioritizes oral bioavailability while maintaining potent covalent inhibition of the Mpro active site.

Structural Logic & Causality

- Nitrile Warhead (C≡N): Unlike aldehyde or ketoamide warheads used in earlier inhibitors (e.g., GC376), the nitrile group forms a reversible covalent thioimidate adduct with the catalytic Cysteine-145 (Cys145) of the viral protease. This offers a balance of high selectivity and reduced off-target toxicity.
- Trifluoroacetyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability.
- Dimethylcyclopropyl Proline (DMCP) Ring: A rigidifying element that locks the molecule into a bioactive conformation, minimizing the entropy penalty upon binding to the S2 subsite of the enzyme.

Quantitative Data Summary

Property	Value	Implication for Drug Development
LogP (Experimental)	2.0 – 2.5	Optimal range for oral absorption (Lipinski compliant).
TPSA	131 Å ²	Near the upper limit (140 Å ²) for good permeability; suggests need for boosting.
H-Bond Donors	3	Favors membrane traversal.
H-Bond Acceptors	6	Facilitates water solubility and receptor interaction.
Rotatable Bonds	6	Moderate flexibility allows induced fit without excessive entropic cost.
Solubility (Aq)	Low (<0.1 mg/mL)	Requires formulation optimization (e.g., amorphous solid dispersion).

Part 3: Pharmacology & Mechanism of Action (MoA)

Mechanistic Pathway

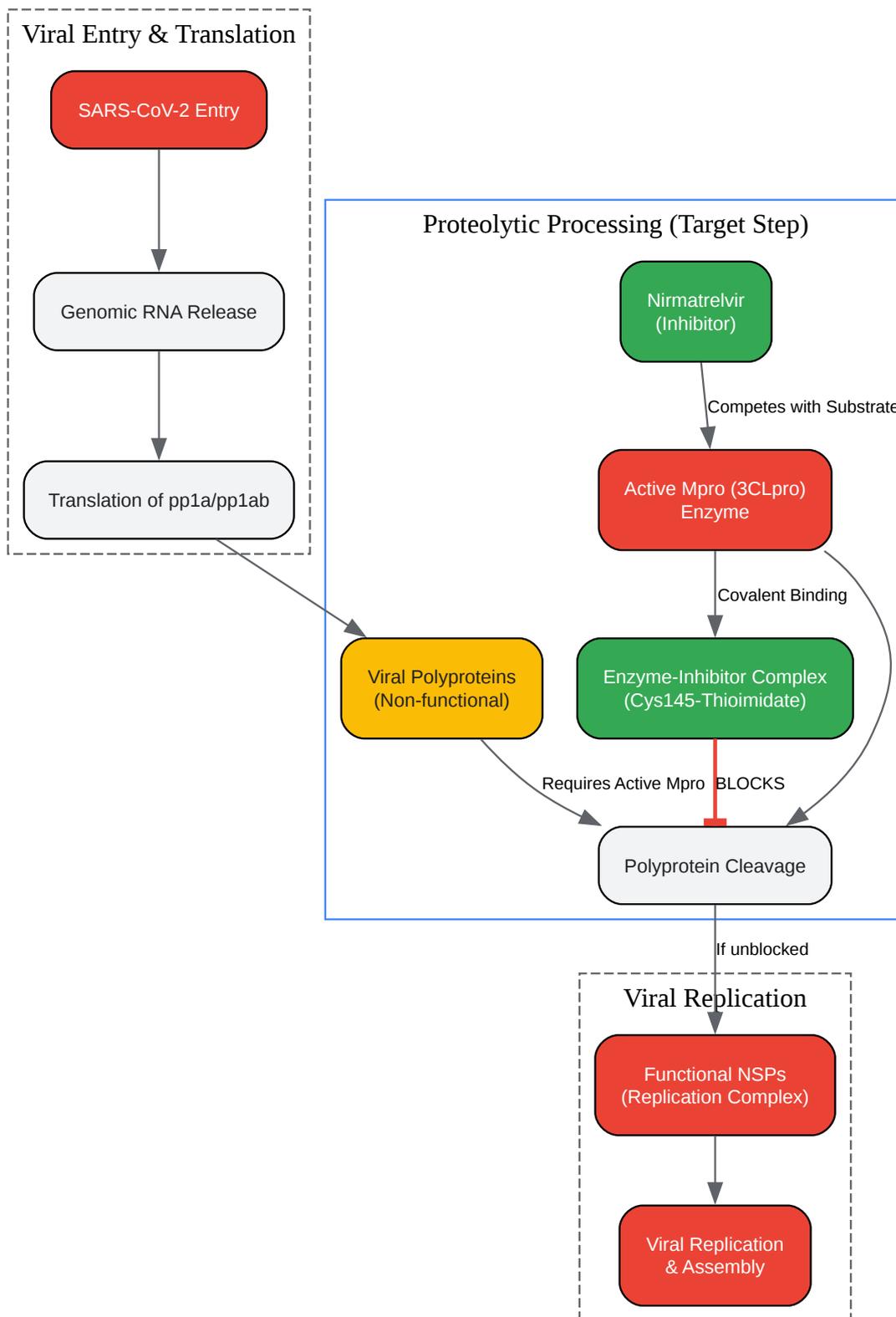
Nirmatrelvir acts as a peptidomimetic inhibitor. It mimics the natural substrate of the SARS-CoV-2 Main Protease (Mpro), which is essential for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsp1–nsp16).

Key Binding Interaction:

- Recognition: The inhibitor binds to the substrate-binding cleft (between Domains I and II).
- Covalent Attack: The thiolate anion of Cys145 attacks the carbon of the nitrile warhead.
- Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole (Gly143, Ser144, Cys145 backbone amides).

- Inhibition: The enzyme is locked in an inactive state, preventing polyprotein processing and viral replication.

MoA Visualization



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Caption: Schematic of the SARS-CoV-2 replication lifecycle highlighting the critical checkpoint of Mpro-mediated polyprotein cleavage and its blockade by Nirmatrelvir.

Part 4: Experimental Protocols for Validation

To validate a compound like Nirmatrelvir, the following self-validating experimental workflows are standard.

Biochemical FRET Assay (Enzymatic Potency)

Objective: Determine the

or

of the inhibitor against recombinant Mpro.

- Reagents:
 - Enzyme: Recombinant SARS-CoV-2 Mpro (expressed in *E. coli*).
 - Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage separates the quencher (Dabcyl) from the fluorophore (Edans).
 - Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (critical for maintaining Cys145 reduction).
- Protocol:
 - Preparation: Dilute Nirmatrelvir in DMSO (serial dilutions, e.g., 100 μ M to 0.1 nM).
 - Incubation: Mix 5 nM Mpro with inhibitor dilutions in assay buffer. Incubate for 30 minutes at RT to allow equilibrium binding.
 - Initiation: Add 20 μ M FRET substrate to initiate the reaction.
 - Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.
 - Analysis: Calculate initial velocity (

) for each concentration. Fit data to the Morrison equation for tight-binding inhibitors to determine

.

- Validation Check: The

factor of the assay must be > 0.5 .

Antiviral Cell-Based Assay (EC50)

Objective: Measure potency in a physiological context using live virus.

- System: Vero E6 cells expressing TMPRSS2 (enhanced viral entry).
- Protocol:
 - Seeding: Plate Vero E6 cells (15,000 cells/well) in 96-well plates; incubate 24h.
 - Infection: Infect cells with SARS-CoV-2 (MOI = 0.01) in the presence of Nirmatrelvir serial dilutions.
 - Incubation: 72 hours at 37°C.
 - Readout: Quantify Cytopathic Effect (CPE) using CellTiter-Glo (ATP luminescence) or viral RNA quantification via RT-qPCR.
 - Calculation: Plot % inhibition vs. Log[Concentration] to derive
- Reference Value: Nirmatrelvir typical

is ~70–80 nM in Vero E6 cells.

Part 5: Pharmacokinetics & Clinical Strategy

A critical aspect of Nirmatrelvir's development was addressing its rapid metabolism.

The CYP3A4 Challenge

Nirmatrelvir is a substrate for Cytochrome P450 3A4 (CYP3A4). Without protection, it is rapidly metabolized in the liver, leading to low systemic exposure and a short half-life.

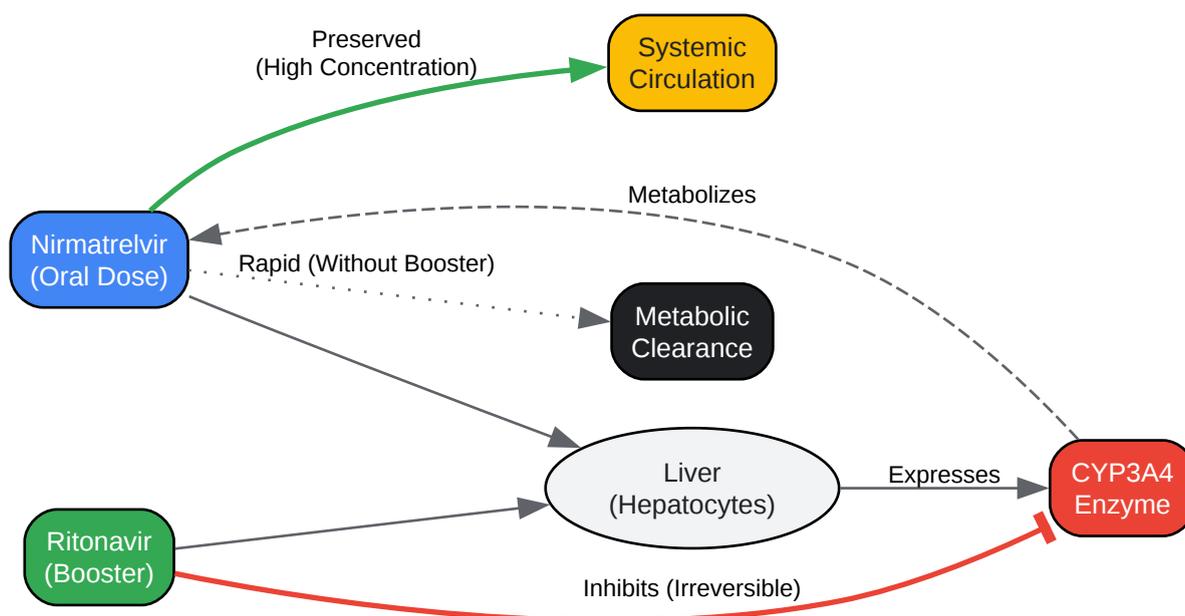
The Ritonavir Solution (PK Boosting)

- Strategy: Co-administration with Ritonavir (100 mg), a potent mechanism-based inhibitor of CYP3A4.
- Mechanism: Ritonavir irreversibly binds to CYP3A4, "sacrificing" itself to preserve Nirmatrelvir.
- Result: Increases Nirmatrelvir

and

by ~8-fold, allowing for a twice-daily dosing regimen that maintains concentrations above the antiviral

PK Boosting Visualization



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Caption: Pharmacokinetic enhancement strategy. Ritonavir inhibits hepatic CYP3A4, preventing the metabolic clearance of Nirmatrelvir and ensuring therapeutic plasma levels.

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